Home > Products > Screening Compounds P136881 > Carisoprodol Glucuronide
Carisoprodol Glucuronide -

Carisoprodol Glucuronide

Catalog Number: EVT-1499543
CAS Number:
Molecular Formula: C₁₈H₃₂N₂O₁₀
Molecular Weight: 436.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carisoprodol Glucuronide is a significant metabolite of carisoprodol, a centrally acting muscle relaxant primarily used for the relief of discomfort associated with acute musculoskeletal conditions. Carisoprodol is chemically classified as N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate, with the molecular formula C12H24N2O4\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{4} and a molecular weight of approximately 260.33 g/mol . The compound has been approved for use since 1959 and is available in various formulations, including combinations with aspirin and codeine .

Synthesis Analysis

Methods

Carisoprodol Glucuronide is synthesized through metabolic processes in the liver, primarily via glucuronidation, where carisoprodol is conjugated with glucuronic acid. This reaction is facilitated by UDP-glucuronosyltransferase enzymes, which play a crucial role in drug metabolism and detoxification processes.

One notable synthesis method involves the use of 5-methyl-5-propyl-1,3-dioxane-2-one as a starting material. This compound undergoes aminolysis with isopropamide to form an intermediate, which is then subjected to a condensation reaction with urea under metal oxide catalysis to produce carisoprodol . The synthesis process emphasizes mild reaction conditions and stable yields, making it suitable for industrial production.

Molecular Structure Analysis

Structure

The molecular structure of carisoprodol features a central dicarbamate group, which contributes to its pharmacological properties. The structural formula can be represented as follows:

N isopropyl 2 methyl 2 propyl 1 3 propanediol dicarbamate\text{N isopropyl 2 methyl 2 propyl 1 3 propanediol dicarbamate}

The compound's stereochemistry and functional groups are critical for its activity as a muscle relaxant.

Data

  • Molecular Formula: C12H24N2O4\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{4}
  • Molecular Weight: 260.33 g/mol
  • Structural Characteristics: Contains two carbamate groups attached to a propanediol backbone.
Chemical Reactions Analysis

Carisoprodol undergoes several metabolic reactions in the body:

  1. Glucuronidation: The primary metabolic pathway involves the conjugation of carisoprodol with glucuronic acid to form carisoprodol glucuronide.
  2. Hydroxylation: Minor pathways may involve hydroxylation leading to other metabolites.
  3. Formation of Meprobamate: Carisoprodol is metabolized by cytochrome P450 enzymes (specifically CYP2C19) into meprobamate, which has sedative properties .

These reactions are essential for the elimination of the drug from the body and influence its pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH: The compound exhibits stability across a range of pH levels but may degrade under highly acidic or basic conditions.

Relevant data from pharmacokinetic studies indicate that carisoprodol has a half-life of approximately 2 hours, while its metabolite meprobamate has a longer half-life of about 10 hours .

Applications

Carisoprodol Glucuronide primarily serves as a biomarker for monitoring carisoprodol use in clinical and forensic settings. Its presence can indicate recent use of carisoprodol due to its relatively short half-life compared to its parent compound's longer-lasting effects. Additionally, understanding its pharmacokinetics aids in assessing potential drug interactions and individual responses based on genetic polymorphisms affecting enzyme activity .

Introduction to Carisoprodol Glucuronide

Biochemical Context of Carisisoprodol Metabolism

Carisoprodol undergoes complex biotransformation involving multiple enzymatic pathways. The primary and most extensively characterized route involves CYP2C19-mediated hydrolysis, which converts carisoprodol to meprobamate, an anxiolytic metabolite with benzodiazepine-like activity at GABA receptors [1] [6]. However, a significant fraction of carisoprodol undergoes direct glucuronidation conjugation without prior phase I modification. This pathway results in the formation of carisoprodol glucuronide, a highly water-soluble metabolite readily eliminated via renal or biliary excretion.

Several factors significantly influence the metabolic disposition of carisoprodol between these competing pathways:

  • Genetic Polymorphism: CYP2C19 poor metabolizers exhibit a fourfold increase in carisoprodol exposure and a 50% reduction in meprobamate formation compared to normal metabolizers. This genetic variation shifts metabolic flux toward alternative pathways, including glucuronidation [1] [6].
  • Concomitant Medications: Co-administration of specific CYP2C19 inhibitors significantly alters carisoprodol metabolic ratios. Esomeprazole and fluoxetine reduce the meprobamate/carisoprodol metabolic ratio (MR) by 31.8% and 24.6%, respectively, suggesting increased reliance on glucuronidation [6].
  • Demographic Factors: Age and sex significantly impact carisoprodol metabolism. The geometric mean MR is approximately 47.4% higher in younger individuals compared to middle-aged individuals and nearly double that observed in the elderly. Females exhibit a 20.7% higher MR than males, indicating sex-based differences in metabolic handling [6].
  • Tissue-Specific Expression: Glucuronidation occurs primarily in the liver, although UGT enzymes are expressed in other organs, including the intestine, kidneys, and brain [7]. The specific UGT isoforms responsible for carisoprodol glucuronidation likely exhibit variable expression patterns across these tissues.

Table 1: Factors Influencing Carisoprodol Metabolic Pathways

FactorEffect on CYP2C19-Mediated Metabolism (Meprobamate Formation)Implied Effect on Glucuronidation PathwayEvidence Level
CYP2C19 Poor Metabolizer Genotype↓↓↓↓ (50% reduction)↑↑↑↑ (Increased reliance)Clinical Studies [1] [6]
Esomeprazole Co-administration↓↓ (31.8% MR reduction)↑↑ (Increased contribution)Clinical Urinary Data [6]
Fluoxetine Co-administration↓ (24.6% MR reduction)↑ (Increased contribution)Clinical Urinary Data [6]
Advanced Age↑↑ (Higher MR in young vs. elderly)↓↓ (Reduced contribution)Population Study [6]
Female Sex↑ (20.7% higher MR vs. males)↓ (Reduced contribution)Population Study [6]

These factors collectively determine the relative contribution of glucuronidation to carisoprodol's overall metabolic clearance. In scenarios where CYP2C19 activity is diminished (genetically or pharmacologically), glucuronidation, including carisoprodol glucuronide formation, likely becomes a more prominent elimination mechanism. This metabolic shift has potential implications for overall drug clearance rates and the relative abundance of carisoprodol glucuronide in circulation and excreta.

Role of Glucuronidation in Xenobiotic Detoxification

Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a cornerstone of phase II metabolism, facilitating the elimination of numerous endobiotics and xenobiotics, including drugs like carisoprodol [4] [7]. This conjugation reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to acceptor molecules containing functional groups such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH₂), or thiol (-SH). The resulting glucuronide conjugates exhibit dramatically increased hydrophilicity compared to their parent aglycones. This enhanced water solubility is crucial for facilitating excretion via renal filtration or active transport into bile [4] [7].

The role of glucuronidation extends beyond merely promoting excretion; it is fundamentally a detoxification strategy:

  • Reduced Biological Activity: Glucuronidation generally terminates or significantly reduces the pharmacological activity of parent compounds. While carisoprodol glucuronide's specific activity hasn't been extensively profiled, glucuronides of other centrally acting drugs typically exhibit diminished CNS penetration and receptor interactions due to their increased polarity and often serve as pharmacologically inactive metabolites [4] [7].
  • Toxicity Mitigation: By increasing solubility and promoting elimination, glucuronidation prevents the accumulation of potentially toxic lipophilic compounds. For example, glucuronidation of toxic bile acids during cholestasis converts cytotoxic agents into less toxic, readily excreted metabolites, protecting hepatocytes [9].
  • Altered Tissue Distribution: The hydrophilic nature of glucuronides like carisoprodol glucuronide restricts their passive diffusion across lipid membranes. Their distribution is therefore largely governed by the expression of specialized uptake and efflux transporters (e.g., OATPs, MRPs, OATs) in organs like the liver, kidney, and intestine [4]. This compartmentalization can limit exposure of sensitive tissues (e.g., brain) to the parent compound or its bioactive metabolites.
  • Recycling and Enterohepatic Circulation: Biliary-excreted glucuronides, including potentially carisoprodol glucuronide, can be hydrolyzed back to their aglycone by bacterial β-glucuronidases in the intestine. The liberated aglycone (e.g., carisoprodol) may then be reabsorbed, leading to enterohepatic recirculation which can prolong low-level systemic exposure [4]. While this process might occur minimally with carisoprodol glucuronide, it represents a significant pathway for many drug glucuronides.

Table 2: Key UGT Isoforms and Their Roles in Xenobiotic Detoxification

UGT SubfamilyMajor Tissue ExpressionRepresentative SubstratesPotential Relevance to Carisoprodol Glucuronide
UGT1ALiver, GI Tract, KidneyBilirubin, Phenols, Estrogens, NSAIDs, OpioidsLikely candidates due to broad substrate specificity for phenolic compounds. UGT1A1, 1A3, 1A6, 1A9 implicated in various carboxylic acid/amine glucuronidations [4] [7].
UGT2BLiver, GI Tract, ProstateAndrogens, Bile Acids, Flavonoids, OpioidsPossible candidates, particularly UGT2B7, known for glucuronidating diverse structures including carboxylic acids and secondary amines [4] [7].
UGT2AOlfactory Epithelium, GIOdorants, Bile AcidsLess likely primary contributors to systemic drug metabolism.

The detoxification efficiency of glucuronidation is subject to modulation by numerous factors including genetic polymorphisms in UGT genes, drug-drug interactions (inhibition or induction of UGTs), disease states affecting liver or kidney function, age, and sex [4] [7]. Understanding these factors is crucial for interpreting variability in carisoprodol glucuronide formation and elimination across populations.

Structural Characterization of Carisoprodol Glucuronide

Carisoprodol glucuronide is formed by the covalent linkage of glucuronic acid to the parent carisoprodol molecule. Carisoprodol (C₁₂H₂₄N₂O₄; Molecular Weight: 260.33 g/mol) possesses two potential sites for glucuronidation based on its functional groups: the carbamate nitrogen (potentially forming an N-glucuronide) and the primary hydroxyl group (potentially forming an O-glucuronide) [5] [8].

  • Molecular Formula and Weight: Based on the structure of carisoprodol and the addition of a glucuronic acid moiety (C₆H₈O₆), replacing the hydrogen of the functional group involved, the molecular formula of carisoprodol glucuronide is C₁₈H₃₂N₂O₁₀. Its calculated molecular weight is 436.45 g/mol [5].
  • Site of Conjugation: While definitive regiochemical analysis (e.g., NMR) specific to carisoprodol glucuronide is limited in the literature, the primary hydroxyl group (-CH₂OH) on the propanediol backbone is the most likely site for O-glucuronidation. Carbamates can form N-glucuronides, but O-glucuronidation at the hydroxymethyl group is generally more common and kinetically favorable for similar aliphatic alcohols [4] [7]. The specific UGT isoform involved dictates regioselectivity.
  • Stereochemistry: Glucuronic acid possesses chiral centers. The conjugation process utilizes UDP-α-D-glucuronic acid, resulting in β-D-glucuronide formation due to an inversion of configuration at the anomeric carbon (C1) during the enzymatic transfer [4] [7]. Therefore, carisoprodol glucuronide exists as a β-D-glucopyranosiduronic acid conjugate. The stereochemistry of the carisoprodol moiety itself is retained.
  • Physicochemical Properties: The addition of the highly polar, ionizable glucuronic acid moiety (pKa ~3.5 for carboxylic acid) dramatically alters the properties of carisoprodol. Carisoprodol glucuronide exhibits significantly increased hydrophilicity (logP lower than parent), molecular weight, and carries a negative charge at physiological pH due to the deprotonated carboxylic acid group (-COO⁻). These properties are crucial for its recognition by efflux transporters (e.g., MRP2, BCRP) and subsequent elimination into bile or urine [4] [9].
  • Analytical Identification: Carisoprodol glucuronide is typically identified and quantified in biological matrices (urine, bile, plasma) using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This technique leverages the mass shift corresponding to the addition of glucuronic acid (176 Da in negative ion mode, or 176 + [H]⁺ adjustment depending on ionization) and characteristic fragmentation patterns. Specific reference standards, like Carisoprodol Glucuronide (CAS# provided commercially), are essential for definitive identification and accurate quantification [5] [6] [9].

The precise chemical structure, particularly the site of conjugation (O- vs N-glucuronide), warrants further analytical confirmation using techniques like nuclear magnetic resonance (NMR) spectroscopy on isolated metabolite or synthetic standards. Nevertheless, the established molecular formula and the profound impact of glucuronidation on its physicochemical behavior are well-defined characteristics critical for understanding its disposition.

Table 3: Structural Properties of Carisoprodol and its Glucuronide Metabolite

PropertyCarisoprodolCarisoprodol GlucuronideBiological Consequence
Molecular FormulaC₁₂H₂₄N₂O₄C₁₈H₃₂N₂O₁₀Increased size and oxygen content facilitates hydration.
Molecular Weight (g/mol)260.33436.45Impacts diffusion rates and membrane permeability.
Key Functional Groups2x Carbamate, 1x Primary AlcoholCarbamate(s), Glucuronic Acid (Carboxylate, Ether linkage)Glucuronic acid introduces a strong acid and hydrogen bonding capacity.
Ionization State (pH 7.4)Neutral (Carbamates weakly basic but uncharged)Anionic (Deprotonated Carboxylate)Enables transport by anion transporters (MRP2, MRP3, OATs).
LogP (Estimated)Moderate LipophilicityHigh HydrophilicityConfines distribution primarily to plasma and extracellular water; limits CNS penetration.
Primary Elimination RouteHepatic Metabolism (CYP2C19) & RenalRenal (possibly Biliary)Glucuronide directs elimination via urine/kidney or bile/liver.

Properties

Product Name

Carisoprodol Glucuronide

Molecular Formula

C₁₈H₃₂N₂O₁₀

Molecular Weight

436.45

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.